An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride
An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the core physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride. This compound is a significant reagent in the synthesis of various fluorinated organic compounds, making it a valuable component in the pharmaceutical and agrochemical sectors.[1][2] Its fluorinated structure enhances both reactivity and stability, establishing it as a crucial building block in medicinal chemistry and material science.[2][3]
Core Physical and Chemical Properties
2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow, clear liquid.[1][4] It is characterized by its moisture-sensitive nature and is stable under appropriate storage conditions.[4]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride, compiled from various scientific sources.
| Property | Value | Source(s) |
| CAS Number | 94695-48-4 | [1][5][6][7] |
| Molecular Formula | C₇HClF₄O | [1][4][7][8] |
| Molecular Weight | 212.53 g/mol | [1][4][7][8] |
| Boiling Point | 65 - 66 °C at 10 mmHg | [1][4] |
| Density | 1.58 g/mL at 25 °C | [4][5][6][9] |
| 1.61 g/mL | [1] | |
| Refractive Index | n20/D 1.4787 (lit.) | [4][5][6][9] |
| n20D 1.48 | [1] | |
| Flash Point | 194 °F (90 °C) | [4] |
| 89 °C | ||
| Vapor Pressure | 1.21 mmHg at 25 °C | [4] |
| Purity | ≥ 97% (GC) | [1] |
| 98% | [5] |
Experimental Protocols
The synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is a critical process for its subsequent applications. Below are detailed methodologies for its preparation.
Synthesis using Triphosgene and N,N-dimethylformamide (DMF) Catalyst [10]
This method describes an efficient and selective preparation of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene as the chlorinating agent and DMF as a catalyst.
-
Materials and Equipment:
-
A 4-necked round-bottom flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.
-
Triphosgene (BTC) (5.5 g, 18.5 mmol)
-
1,2-dichloroethane (80 mL total)
-
2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol)
-
N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of acid)
-
Biphenyl (internal standard for GC analysis)
-
-
Procedure:
-
The reaction flask is charged with triphosgene and 30 mL of 1,2-dichloroethane.
-
The mixture is slowly heated to 353 K.
-
A solution of 2,3,4,5-tetrafluorobenzoic acid and DMF in 50 mL of 1,2-dichloroethane is added dropwise over 1 hour at 353 K.
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
After the reaction is complete, the mixture is cooled to 273 K.
-
The mixture is filtered to remove any unreacted triphosgene.
-
The final product is analyzed by Gas Chromatography (GC).
-
-
Results:
-
This protocol can achieve a yield of up to 95.1 mol % of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Synthesis via Chlorination with Thionyl Chloride [11]
This industrial preparation method involves the chlorination of 2,3,4,5-tetrafluorobenzoic acid using thionyl chloride.
-
Procedure:
-
Thionyl chloride (200g) is added dropwise to the starting material.
-
The mixture is slowly warmed to 80 °C and held for 3 hours.
-
The temperature is then increased to 90 °C and maintained for 5 hours.
-
After the insulation period, the excess sulfur oxychloride is distilled off.
-
The final product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained by distillation under reduced pressure as a colorless and clear liquid.
-
-
Results:
-
The total recovery for this process is reported to be 74.5%.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from its corresponding carboxylic acid, a common route detailed in the experimental protocols.
Caption: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,5-Tetrafluorobenzoyl chloride 98 94695-48-4 [sigmaaldrich.com]
- 6. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 94695-48-4 price_Manufacturer - Intozhong Ya Xin Cheng [zyxccas.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
